molecular formula C11H8N2O B2666596 4-(2-Methyloxazol-4-yl)benzonitrile CAS No. 873009-65-5

4-(2-Methyloxazol-4-yl)benzonitrile

Cat. No.: B2666596
CAS No.: 873009-65-5
M. Wt: 184.198
InChI Key: VHDRWIJOSLFZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyloxazol-4-yl)benzonitrile is an organic compound with the molecular formula C11H8N2O. It is characterized by the presence of a benzonitrile group attached to a methyloxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Mechanism of Action

“4-(2-Methyloxazol-4-yl)benzonitrile” has been found to inhibit human monoamine oxidase (MAO) A and B with IC 50 values of 43.3 and 3.47 μM, respectively . The potential binding orientation and interactions of the inhibitor with MAO-B were examined by molecular docking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyloxazol-4-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-methyl-4-oxazole . The reaction is carried out under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyloxazol-4-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a methyloxazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDRWIJOSLFZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.